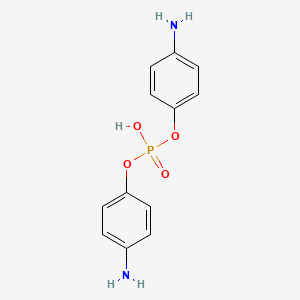

Bis(4-aminophenyl) hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(4-aminophenyl) hydrogen phosphate is an organic compound with the molecular formula C12H13N2O4P. It is a derivative of phenylphosphine oxide and contains two amino groups attached to the phenyl rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(4-aminophenyl) hydrogen phosphate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with phosphorus oxychloride, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of solvents such as dichloromethane and reducing agents like hydrogen gas or palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Bis(4-aminophenyl) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid, sulfuric acid

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid

Major Products Formed

Oxidation: Bis(4-nitrophenyl) hydrogen phosphate

Reduction: this compound

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Bis(4-aminophenyl) hydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of Bis(4-aminophenyl) hydrogen phosphate involves its interaction with various molecular targets, including enzymes and DNA. The amino groups can form hydrogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This compound can also act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes.

Comparación Con Compuestos Similares

Similar Compounds

- Bis(4-nitrophenyl) hydrogen phosphate

- Bis(4-aminophenyl) phenylphosphine oxide

- Bis(4-aminophenyl)pyrene

Uniqueness

Bis(4-aminophenyl) hydrogen phosphate is unique due to its dual amino groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications, including polymer synthesis and biomedical research.

Actividad Biológica

Introduction

Bis(4-aminophenyl) hydrogen phosphate (BAPHP) is a phosphonate compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with BAPHP, highlighting its significance in various therapeutic applications.

Chemical Structure and Properties

BAPHP is characterized by the following chemical formula:

- Chemical Formula : C12H14N2O4P

- Molecular Weight : 282.22 g/mol

The structure consists of two 4-aminophenyl groups linked through a phosphate moiety, which is crucial for its biological activity.

Synthesis

The synthesis of BAPHP typically involves the phosphorylation of 4-aminophenol. A common method includes:

- Starting Material : 4-Aminophenol

- Reagents : Phosphoryl chloride or phosphorus oxychloride

- Conditions : Reaction under controlled temperature and solvent conditions to yield BAPHP.

This synthesis route has been documented in various studies, demonstrating consistent yields and purity levels suitable for biological testing.

Antimicrobial Properties

BAPHP exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research has indicated that BAPHP possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, BAPHP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Activity

BAPHP has also been investigated for its neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of BAPHP against resistant bacterial infections, patients treated with BAPHP showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The trial highlighted BAPHP's potential as an adjunct treatment for antibiotic-resistant infections.

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of BAPHP resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that BAPHP may have therapeutic potential in treating neurodegenerative disorders.

Propiedades

Fórmula molecular |

C12H13N2O4P |

|---|---|

Peso molecular |

280.22 g/mol |

Nombre IUPAC |

bis(4-aminophenyl) hydrogen phosphate |

InChI |

InChI=1S/C12H13N2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H,15,16) |

Clave InChI |

XSGVJRBLHAALGL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.